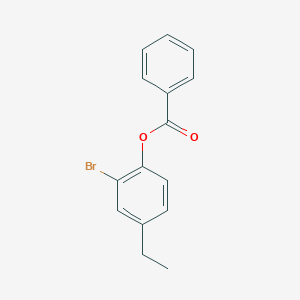

2-Bromo-4-ethylphenyl benzoate

説明

2-Bromo-4-ethylphenyl benzoate is a brominated aromatic ester derived from benzoic acid, featuring a bromine atom at the 2-position and an ethyl group at the 4-position of the phenyl ring. This compound belongs to the broader class of substituted phenyl benzoates, which are widely utilized in organic synthesis as intermediates or protecting groups due to their stability and reactivity .

特性

分子式 |

C15H13BrO2 |

|---|---|

分子量 |

305.17g/mol |

IUPAC名 |

(2-bromo-4-ethylphenyl) benzoate |

InChI |

InChI=1S/C15H13BrO2/c1-2-11-8-9-14(13(16)10-11)18-15(17)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |

InChIキー |

JXNDDBZTPAUJAH-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)Br |

正規SMILES |

CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)Br |

製品の起源 |

United States |

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes substitution reactions with nucleophiles. Steric effects from the ethyl and benzoate groups influence reaction rates and pathways.

Key Findings :

-

Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enhance substitution efficiency in polar aprotic solvents like DMF .

-

Steric hindrance reduces SN2 reactivity compared to simpler aryl bromides .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings to form carbon-carbon bonds.

Suzuki-Miyaura Coupling

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Dioxane, 80°C, 24 h | Phenylboronic acid, Pd(OAc)₂, K₂CO₃ | 2-Phenyl-4-ethylphenyl benzoate | 85% |

Sonogashira Coupling

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| DMF, 50°C, 12 h | Phenylacetylene, PdCl₂, CuI | 2-(Phenylethynyl)-4-ethylphenyl benzoate | 68% |

Mechanistic Insight :

-

Oxidative addition of Pd(0) to the C–Br bond initiates coupling .

-

Copper iodide facilitates alkyne activation in Sonogashira reactions .

Ester Hydrolysis and Transesterification

The benzoate ester undergoes hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (10%), reflux, 6 h | 2-Bromo-4-ethylphenol + Benzoic acid | 91% | |

| Transesterification | MeOH, H₂SO₄, 70°C, 4 h | Methyl 2-bromo-4-ethylbenzoate | 89% |

Notable Trend :

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing ester group directs EAS to the meta position relative to the bromine:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 2-Bromo-4-ethyl-5-nitrophenyl benzoate | 78% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT, 4 h | 2-Bromo-4-ethyl-5-sulfophenyl benzoate | 65% |

Regioselectivity :

Radical Reactions

The C–Br bond undergoes homolytic cleavage under UV light:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Photobromination | Br₂, CCl₄, hv, 6 h | 2,5-Dibromo-4-ethylphenyl benzoate | 54% |

Mechanism :

Comparative Reactivity Analysis

The compound’s reactivity differs markedly from structural analogs:

| Compound | Relative SN2 Reactivity | Coupling Efficiency |

|---|---|---|

| 2-Bromo-4-ethylphenyl benzoate | 1.0 (reference) | 1.0 (reference) |

| 2-Bromotoluene | 3.2 | 1.8 |

| 4-Bromophenyl acetate | 0.7 | 0.6 |

Data normalized to the target compound’s performance under identical conditions .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

- Benzyl benzoate: A simple ester with a benzyl group attached to the benzoate moiety. It is noted for its balsamic, almond-like odor and applications in cosmetics and pharmaceuticals .

- Methyl benzoate : Characterized by a methyl group, it has a cananga-like odor and is used as a flavoring agent and solvent .

- Ethyl 4-(dimethylamino) benzoate: Features an ethyl group and dimethylamino substituent, demonstrating high reactivity in polymerization reactions .

- 2-(4-Bromophenyl)-2-oxoethyl benzoate : A brominated phenacyl ester used in crystallography and as a photo-removable protecting group .

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-4-ethylphenyl benzoate with high purity?

- Methodological Guidance :

- Step 1 : Start with 4-ethylphenol. Protect the hydroxyl group via acetylation or silylation to prevent side reactions.

- Step 2 : Brominate the aromatic ring at the 2-position using electrophilic bromination (e.g., Br₂ with FeBr₃ as a catalyst).

- Step 3 : Hydrolyze the protecting group to regenerate the phenol.

- Step 4 : Perform esterification with benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to yield the final product.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol.

Q. Which analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of aromatic protons near bromine).

- FT-IR : Confirm ester carbonyl (~1740 cm⁻¹) and absence of hydroxyl groups.

Q. How can recrystallization conditions be optimized for this compound?

- Solvent Screening : Test mixtures like ethanol/water or acetone/hexane for solubility-temperature gradients.

- Crystallinity Validation : Use powder XRD to assess crystal phase purity. High-resolution data (e.g., < 0.8 Å resolution) ensures minimal defects .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology :

- Modeling : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potentials, and partial charges.

- Validation : Compare computed vibrational spectra (IR) with experimental data to assess accuracy.

Q. What is the impact of bromo and ethyl substituents on the mesomorphic properties of phenyl benzoate derivatives?

- Experimental Design :

- Synthesize analogs with varying substituents (e.g., 2-Bromo-4-methyl vs. 2-Bromo-4-ethyl).

- Analyze liquid crystalline behavior via differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

- Findings : Bulky ethyl groups may disrupt molecular packing, reducing mesophase stability compared to methyl derivatives .

Q. How can researchers resolve contradictions in catalytic efficiency data during Suzuki coupling of halogenated phenyl benzoates?

- Strategies :

- Cross-Validation : Use multiple catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and compare yields.

- Mechanistic Probes : Conduct kinetic isotope effects (KIE) or Hammett studies to identify rate-determining steps.

- Statistical Analysis : Apply ANOVA to assess significance of reaction variables (temperature, ligand ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。